AI-942/8012807 is a significant compound in the field of organic chemistry, recognized for its potential applications in various scientific domains. It has the molecular formula and a molecular weight of 296.27 g/mol, typically exhibiting a purity of around 95% in research settings. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has garnered interest for its derivatives, which may possess biological activity relevant to drug development and therapeutic applications .
AI-942/8012807 can be sourced from specialized chemical suppliers such as BenchChem, which provides detailed information regarding its properties, preparation methods, and potential applications. The compound is available in various packaging options to meet the needs of researchers.
AI-942/8012807 falls within the classification of organic compounds, specifically categorized as a diester due to its functional groups. Its structural characteristics allow it to participate in various chemical reactions, making it versatile for synthetic applications in both academic and industrial settings.
The synthesis of AI-942/8012807 typically involves several organic reaction techniques. Although specific industrial production methods are not extensively documented, general principles of organic synthesis apply. These include:
The synthesis may involve multi-step processes where starting materials undergo transformations through reactions like esterification or condensation. The precise conditions (temperature, pressure, catalyst presence) are tailored to achieve optimal results.
The molecular structure of AI-942/8012807 can be represented by its IUPAC name: diethyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate. The structural representation highlights key functional groups that contribute to its reactivity:
Property | Value |
---|---|
Molecular Formula | C14H16O7 |
Molecular Weight | 296.27 g/mol |
IUPAC Name | diethyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate |
InChI | InChI=1S/C14H16O7/c1-4-19-13(16)10(14(17)20-5-2)6-9-7-11(15)12(18-3)8-21-9/h6-8H,4-5H2,1-3H3 |
InChI Key | YLNOGMQGRHLDPV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C(=O)OCC |
AI-942/8012807 participates in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents employed.
The mechanism of action for AI-942/8012807 primarily revolves around its ability to undergo various chemical transformations that modify its structure and reactivity. For example:
These transformations are significant for enhancing biological activity or facilitating further synthetic steps in drug development.
AI-942/8012807 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties help inform safe handling practices and potential applications in research .
AI-942/8012807 has diverse applications across several scientific fields:
These applications underscore the compound's versatility and significance within scientific research.
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7